5,5-Dimethyl-2-{1-[2-(phthalazin-1-yl)hydrazinyl]ethylidene}cyclohexane-1,3-dione
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Overview
Description
5,5-Dimethyl-2-{1-[2-(phthalazin-1-yl)hydrazinyl]ethylidene}cyclohexane-1,3-dione is a complex organic compound that features a cyclohexane-1,3-dione core with a phthalazin-1-yl hydrazinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-{1-[2-(phthalazin-1-yl)hydrazinyl]ethylidene}cyclohexane-1,3-dione typically involves the condensation of 5,5-dimethylcyclohexane-1,3-dione with a phthalazin-1-yl hydrazine derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would include steps such as the preparation of intermediates, purification, and final condensation reaction. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-{1-[2-(phthalazin-1-yl)hydrazinyl]ethylidene}cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
5,5-Dimethyl-2-{1-[2-(phthalazin-1-yl)hydrazinyl]ethylidene}cyclohexane-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-{1-[2-(phthalazin-1-yl)hydrazinyl]ethylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,3-dihydrophthalazine-1,4-dione: Known for its use in chemiluminescence applications.
1,3,4-Thiadiazole Derivatives: These compounds exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
5,5-Dimethyl-2-{1-[2-(phthalazin-1-yl)hydrazinyl]ethylidene}cyclohexane-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyclohexane-1,3-dione core with a phthalazin-1-yl hydrazinyl substituent makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(E)-C-methyl-N-(phthalazin-1-ylamino)carbonimidoyl]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-11(16-14(23)8-18(2,3)9-15(16)24)20-22-17-13-7-5-4-6-12(13)10-19-21-17/h4-7,10,23H,8-9H2,1-3H3,(H,21,22)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDMVUIAUYGOES-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NN=CC2=CC=CC=C21)C3=C(CC(CC3=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NN=CC2=CC=CC=C21)/C3=C(CC(CC3=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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